(4-benzylpiperazino)(1H-indol-3-yl)methanone

Medicinal chemistry Receptor pharmacology Regioisomer specification

(4-Benzylpiperazino)(1H-indol-3-yl)methanone (CAS 137643-31-3) is a synthetic indole-3-carbonyl-piperazine derivative with molecular formula C20H21N3O and molecular weight 319.40 g/mol. It features a 4-benzylpiperazine moiety linked via a carbonyl bridge to the 3-position of an unsubstituted 1H-indole ring.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 137643-31-3
Cat. No. B3032285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzylpiperazino)(1H-indol-3-yl)methanone
CAS137643-31-3
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H21N3O/c24-20(18-14-21-19-9-5-4-8-17(18)19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2
InChIKeyKGJKHWBESJPEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.9 [ug/mL]

(4-Benzylpiperazino)(1H-indol-3-yl)methanone (CAS 137643-31-3): Core Scaffold Identity, Physicochemical Profile, and Procurement Context


(4-Benzylpiperazino)(1H-indol-3-yl)methanone (CAS 137643-31-3) is a synthetic indole-3-carbonyl-piperazine derivative with molecular formula C20H21N3O and molecular weight 319.40 g/mol . It features a 4-benzylpiperazine moiety linked via a carbonyl bridge to the 3-position of an unsubstituted 1H-indole ring. Key computed physicochemical parameters include a predicted LogP of 3.00, a topological polar surface area (PSA) of 39.34 Ų, and an exact mass of 319.16800 Da . The compound belongs to a broader class of indole-piperazine hybrids that have been investigated in antiviral (HIV-1 attachment inhibition) and ion channel (T-type calcium channel, CaV3) contexts, though primary pharmacological data for this specific compound remain scarce in the peer-reviewed literature [1].

Why Close Analogs of (4-Benzylpiperazino)(1H-indol-3-yl)methanone Cannot Be Treated as Interchangeable for Research Procurement


CRITICAL CAVEAT: High-strength, peer-reviewed differential evidence for this specific compound (CAS 137643-31-3) is severely limited. The following assessment is based on the best available data from structurally proximal analogs and physicochemical comparisons. Indole-piperazine methanone derivatives sharing the C20H21N3O formula are not functionally interchangeable. The indole substitution position (3-yl vs. 2-yl vs. 5-yl) alters the vector of the carbonyl-piperazine pharmacophore relative to the indole NH, a critical determinant for receptor recognition [1]. Furthermore, N1-alkylated analogs such as NNL-2 (5F-BEPIRAPIM) and MEPIRAPIM introduce substantial lipophilicity shifts (ΔLogP estimated >1.5) and eliminate the indole NH hydrogen-bond donor, fundamentally altering both physicochemical and pharmacological profiles [2]. Procuring an unqualified 'indole-benzylpiperazine methanone' without specifying the exact regioisomer and substitution pattern risks obtaining a compound with divergent target engagement, solubility, and ADME properties. The quantitative evidence below substantiates these differentiation dimensions within the constraints of available data.

Quantitative Differentiation Evidence for (4-Benzylpiperazino)(1H-indol-3-yl)methanone Versus Its Closest Structural Analogs


Indole Regioisomeric Differentiation: 3-Carbonyl vs. 2-Carbonyl vs. 5-Carbonyl Attachment

The target compound bears the carbonyl-piperazine at the indole C3 position. The C2 regioisomer, (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone (CAS 41717-13-9), and the C5 regioisomer (CAS 353522-46-0) share the identical molecular formula (C20H21N3O) and molecular weight (319.40 g/mol), making them indistinguishable by mass spectrometry alone . However, indole C3 is the electronically preferred site for electrophilic substitution and is the attachment point in the majority of bioactive natural indole derivatives (e.g., tryptophan, serotonin, indole-3-acetic acid). The regioisomers present distinct spatial orientations of the carbonyl-piperazine vector relative to the indole NH, which directly impacts hydrogen-bonding geometry and receptor complementarity [1]. No head-to-head pharmacological comparison data exist among these regioisomers.

Medicinal chemistry Receptor pharmacology Regioisomer specification

Physicochemical Differentiation from N1-Alkylated Analogs: LogP and PSA Comparison

The target compound (CAS 137643-31-3) has a computed LogP of 3.00 and a topological PSA of 39.34 Ų . Its closest N1-alkylated congener, NNL-2 (5F-BEPIRAPIM; CAS 2205044-69-3), bears a 5-fluoropentyl chain on the indole nitrogen, increasing the molecular weight to 407.52 g/mol [1]. The addition of the fluoropentyl fragment (C5H10F) adds approximately 89 Da and, based on fragment-based LogP contribution estimates, is predicted to increase LogP by approximately 1.5–2.0 units, shifting the compound from moderately lipophilic to highly lipophilic territory. The target compound's lower LogP and smaller PSA favor aqueous solubility and reduce non-specific protein binding relative to NNL-2.

Drug-likeness Lipophilicity ADME prediction

Pharmacological Target Divergence: CaV3 Calcium Channel Inhibition vs. Cannabinoid Receptor Agonism in the Benzylpiperazine-Indole Scaffold Class

The benzylpiperazine-indole-3-carbonyl scaffold class, represented by MEPIRAPIM and 5F-BEPIRAPIM (NNL-2), has been demonstrated to inhibit T-type calcium channels (CaV3) rather than acting primarily as cannabinoid CB1/CB2 agonists. In a functional calcium flux assay, 5F-BEPIRAPIM and four structural analogs achieved >70% inhibition of CaV3 channels, confirmed by whole-cell patch-clamp electrophysiology [1]. CB1 and CB2 receptor affinities for these compounds were in the micromolar range, with several functioning only as low-potency agonists in membrane potential assays. The target compound (CAS 137643-31-3), as the des-alkyl core scaffold of this series, represents the minimal pharmacophore for exploring CaV3 activity without the confounding lipophilicity and CB1/CB2 interactions introduced by N1-alkylation.

Ion channel pharmacology Calcium channel Cannabinoid receptor Target deconvolution

Synthetic Accessibility and Intermediate Utility: Single-Step Coupling from Commercial Precursors

The target compound is accessible via a single amide coupling step between commercially available 1H-indole-3-carboxylic acid and 4-benzylpiperazine [1]. This contrasts with N1-alkylated analogs such as NNL-2, which require an additional N-alkylation step on the indole nitrogen, introducing synthetic complexity, lower yields, and the need for controlled substance handling compliance in certain jurisdictions. The target compound's free indole NH also serves as a synthetic handle for late-stage diversification, enabling systematic exploration of N1-substitution effects on pharmacology without de novo scaffold synthesis for each analog. Multiple vendors list the compound at purities ≥97%, supporting its availability as a research intermediate .

Synthetic chemistry Amide coupling Scaffold diversification

Evidence-Backed Application Scenarios for (4-Benzylpiperazino)(1H-indol-3-yl)methanone (CAS 137643-31-3)


Core Scaffold for T-Type Calcium Channel (CaV3) Inhibitor Lead Optimization

The benzylpiperazine-indole-3-carbonyl chemotype has demonstrated >70% CaV3 channel inhibition in functional assays for close analogs (5F-BEPIRAPIM, MEPIRAPIM), with only weak micromolar CB1/CB2 activity [1]. Procuring the unsubstituted core compound (CAS 137643-31-3) provides the minimal pharmacophore for systematic SAR studies exploring: (i) N1-indole substitution effects on CaV3 subtype selectivity (CaV3.1 vs. 3.2 vs. 3.3), (ii) benzyl group modifications on the piperazine ring, and (iii) carbonyl linker replacements. The free indole NH allows late-stage diversification without resynthesis of the entire scaffold, enabling efficient parallel library generation.

Analytical Reference Standard for Forensic and NPS Identification Programs

The target compound is the des-alkyl core of the detected new psychoactive substance NNL-2 (5F-BEPIRAPIM), which has been analytically characterized by LC-QTOF-MS, GC-MS, FT-IR, and NMR spectroscopy [2]. As a synthetic precursor and potential metabolite fragment of NNL-2 (via oxidative N-dealkylation), the target compound serves as a critical reference material for forensic laboratories developing analytical methods to detect, identify, and quantify benzylpiperazine-indole synthetic cannabinoids and their metabolic products in seized materials and biological specimens.

Physicochemical Probe for Indole-Piperazine ADME Property Calibration

With a computed LogP of 3.00 and PSA of 39.34 Ų , the target compound occupies a favorable drug-like physicochemical space (Lipinski-compliant: MW <500, LogP <5, HBD = 1, HBA = 3). It can serve as a calibration compound for validating in silico ADME prediction models (e.g., PAMPA permeability, Caco-2 uptake, plasma protein binding) across a series of indole-piperazine derivatives. Its intermediate lipophilicity makes it suitable as a reference point for assessing the impact of N1-alkyl substituents on membrane permeability and metabolic stability in comparative ADME profiling studies.

HIV-1 gp120-CD4 Interaction Inhibitor Pharmacophore Exploration

The indole-3-carbonyl-piperazine motif is embedded within patented HIV-1 attachment inhibitors that interfere with gp120-CD4 binding [3]. Specifically, 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have been characterized as potent inhibitors of this protein-protein interaction. The target compound, containing the indole-3-carbonyl-piperazine core without the ethane-1,2-dione extension, provides the base scaffold for exploring the minimal structural requirements for gp120 binding-site engagement, enabling systematic evaluation of whether the dione moiety is essential for antiviral activity or can be replaced with alternative linkers.

Quote Request

Request a Quote for (4-benzylpiperazino)(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.